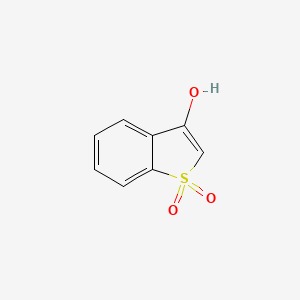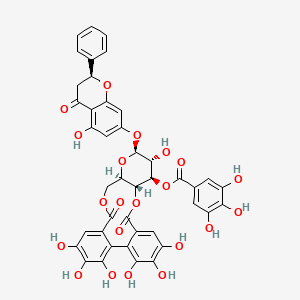
alpha-Amanitin-glutarate acid N-hydroxysuccinimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is a synthetic derivative of alpha-amanitin, a potent toxin found in the Amanita genus of mushrooms. Alpha-amanitin is known for its ability to inhibit RNA polymerase II, leading to severe liver damage and potentially fatal poisoning. The modification with glutarate acid and N-hydroxysuccinimidate aims to enhance its properties for specific scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate involves several steps:
Activation of Glutarate Acid: Glutarate acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the N-hydroxysuccinimidyl ester of glutarate acid.
Conjugation with Alpha-Amanitin: The activated glutarate acid is then reacted with alpha-amanitin under mild conditions, typically in a buffered aqueous solution, to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the N-hydroxysuccinimidate group can be hydrolyzed under acidic or basic conditions.
Substitution: The N-hydroxysuccinimidate group can be replaced by other nucleophiles, such as amines, to form new conjugates.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with pH adjustments using hydrochloric acid or sodium hydroxide.
Substitution: Conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the desired nucleophile.
Major Products
Hydrolysis: Produces alpha-amanitin and glutaric acid.
Substitution: Yields various alpha-amanitin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate has several scientific research applications:
Biochemistry: Used to study the inhibition of RNA polymerase II and its effects on gene expression.
Medicine: Investigated for its potential use in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) where it serves as a cytotoxic payload.
Toxicology: Employed in research on mushroom poisoning and the development of antidotes.
Mécanisme D'action
The primary mechanism of action of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is the inhibition of RNA polymerase II. This enzyme is crucial for the transcription of DNA into messenger RNA (mRNA). By binding to RNA polymerase II, the compound prevents the elongation of the RNA chain, leading to a halt in protein synthesis and ultimately cell death. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making it a valuable tool in oncology research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Amanitin: The parent compound, known for its potent inhibition of RNA polymerase II.
Beta-Amanitin: Another amatoxin with similar inhibitory properties but different potency and toxicity profiles.
Gamma-Amanitin: A less common amatoxin with distinct structural features.
Uniqueness
Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate stands out due to its enhanced stability and potential for targeted delivery in therapeutic applications. The conjugation with glutarate acid and N-hydroxysuccinimidate allows for more controlled interactions with biological targets, reducing off-target effects and improving efficacy in research and clinical settings.
Propriétés
Formule moléculaire |
C48H63N11O19S |
|---|---|
Poids moléculaire |
1130.1 g/mol |
Nom IUPAC |
1-O-[(2R,3R)-3-[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-13-yl]-2-hydroxybutyl] 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate |
InChI |
InChI=1S/C48H63N11O19S/c1-4-21(2)40-45(73)51-16-34(64)52-30-20-79(76)47-26(25-9-8-23(60)12-27(25)55-47)14-28(42(70)50-17-35(65)56-40)53-46(74)41(57-44(72)31-13-24(61)18-58(31)48(75)29(15-33(49)63)54-43(30)71)22(3)32(62)19-77-38(68)6-5-7-39(69)78-59-36(66)10-11-37(59)67/h8-9,12,21-22,24,28-32,40-41,55,60-62H,4-7,10-11,13-20H2,1-3H3,(H2,49,63)(H,50,70)(H,51,73)(H,52,64)(H,53,74)(H,54,71)(H,56,65)(H,57,72)/t21-,22-,24+,28-,29-,30-,31-,32-,40-,41-,79?/m0/s1 |
Clé InChI |
CRYGRFNXHBMZFM-SYAFRWMTSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


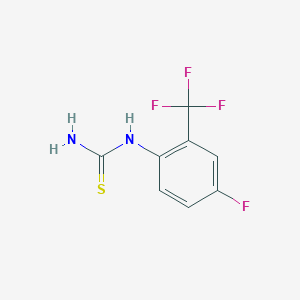
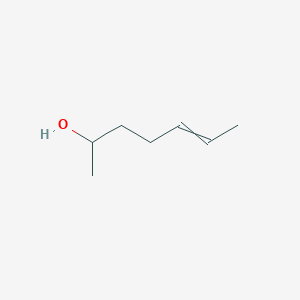


![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)

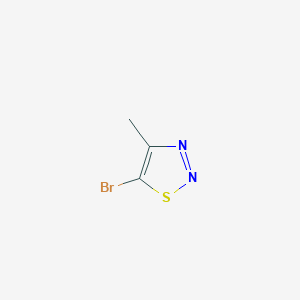
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)

![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)

